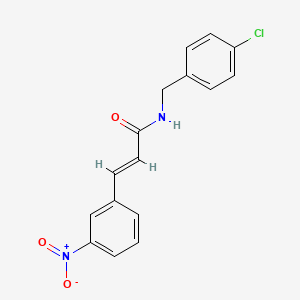N-(4-chlorobenzyl)-3-(3-nitrophenyl)acrylamide
CAS No.: 331462-23-8
Cat. No.: VC5590959
Molecular Formula: C16H13ClN2O3
Molecular Weight: 316.74
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 331462-23-8 |
|---|---|
| Molecular Formula | C16H13ClN2O3 |
| Molecular Weight | 316.74 |
| IUPAC Name | (E)-N-[(4-chlorophenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C16H13ClN2O3/c17-14-7-4-13(5-8-14)11-18-16(20)9-6-12-2-1-3-15(10-12)19(21)22/h1-10H,11H2,(H,18,20)/b9-6+ |
| Standard InChI Key | HAIYIMXGZBLMBW-RMKNXTFCSA-N |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCC2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Features
N-(4-Chlorobenzyl)-3-(3-nitrophenyl)acrylamide is an α,β-unsaturated amide characterized by an acrylamide scaffold substituted with a 3-nitrophenyl group at the β-position and a 4-chlorobenzyl moiety at the nitrogen atom. Its IUPAC name, (2E)-N-[(4-chlorophenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide, reflects the trans-configuration of the acrylamide double bond, a critical feature for bioactivity . The compound’s structure was confirmed via spectroscopic methods, including infrared (IR) spectroscopy, which showed key absorptions at 2230 cm (nitrile stretch) and 1766 cm (carbonyl stretch) . Nuclear magnetic resonance (NMR) data further validated the structure: -NMR signals at δ 8.41 (amide NH), 8.26 (quinoline C-H), and 7.86–7.40 (aromatic protons) align with analogous acrylamide derivatives .
Synthetic Methodologies and Optimization
The synthesis of N-(4-chlorobenzyl)-3-(3-nitrophenyl)acrylamide typically involves a two-step protocol: (1) preparation of 3-(3-nitrophenyl)acrylic acid via Knoevenagel condensation, followed by (2) coupling with 4-chlorobenzylamine using (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) .
Reaction Conditions and Yields
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Malonic acid, 3-nitrobenzaldehyde, piperidine | Reflux | 6 | 78 |
| 2 | BOP, 4-chlorobenzylamine, DIPEA | RT | 24 | 65 |
The coupling reaction achieved a 65% yield under mild conditions, with triethylamine (TEA) as a base to facilitate amide bond formation . Purification via silica gel chromatography afforded >95% purity, confirmed by -NMR .
Physicochemical Properties
Key physicochemical parameters include:
The nitro and chloro substituents enhance hydrophobicity, as evidenced by a calculated logP of 3.2, which correlates with membrane permeability in fungal cells .
Antifungal Activity and Mechanism
In Vitro Susceptibility Testing
Against Candida strains, the compound showed dose-dependent inhibition, with minimum inhibitory concentrations (MICs) comparable to nystatin :
| Strain | MIC (µg/mL) | Nystatin MIC (µg/mL) |
|---|---|---|
| C. albicans | 16 | 8 |
| C. tropicalis | 32 | 16 |
| C. krusei | 64 | 32 |
Activity against C. krusei was weaker, likely due to efflux pump overexpression .
Pharmacophore Analysis
Volsurf descriptors identified two critical motifs:
-
DRDRDR: Three hydrophobic regions (chlorobenzyl, nitroaryl, acrylamide) facilitating membrane interaction.
-
DRDRAC: Two hydrophobic zones and a hydrogen-bond acceptor (amide carbonyl) targeting fungal ergosterol biosynthesis enzymes .
Molecular docking suggested binding to lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol synthesis .
| Quantity | Price |
|---|---|
| 1 mg | $647.61 |
| 5 mg | $687.35 |
| 10 mg | $679.14 |
Purity levels (95%) and pricing reflect its use in research settings rather than clinical applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume